2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-
Overview
Description
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-: is an organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring The specific structure of this compound includes a methyl group at the 4th position and a nitro group at the 7th position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro- typically involves the following steps:
Nitration of 4-methylphenol: The starting material, 4-methylphenol, undergoes nitration using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 7th position.
Cyclization: The nitrated product is then subjected to cyclization with an appropriate reagent, such as phosgene or triphosgene, to form the benzoxazine ring.
Oxidation: The final step involves oxidation to convert the intermediate into the desired 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-: undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, to introduce additional functional groups.
Oxidation: The compound can be oxidized to introduce hydroxyl or carbonyl groups at specific positions on the benzene ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Halogenation reagents (e.g., chlorine or bromine), nitrating agents (e.g., nitric acid).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide).
Major Products Formed
Reduction: 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-amino-.
Substitution: Halogenated or nitrated derivatives of the original compound.
Oxidation: Hydroxylated or carbonylated derivatives.
Scientific Research Applications
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-: has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting bacterial and fungal infections.
Materials Science: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Biological Studies: Researchers investigate its biological activity, including its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: It is used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro- depends on its specific application:
Medicinal Chemistry: It may act by inhibiting key enzymes or receptors involved in bacterial or fungal growth, thereby exerting its antimicrobial effects.
Materials Science: Its chemical structure allows it to participate in polymerization reactions, leading to the formation of high-performance materials.
Comparison with Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro-: can be compared with other benzoxazine derivatives:
2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-: Lacks the nitro group, which may result in different chemical reactivity and biological activity.
2H-1,4-Benzoxazin-3(4H)-one, 7-nitro-: Lacks the methyl group, which may affect its solubility and interaction with biological targets.
2H-1,4-Benzoxazin-3(4H)-one, 4,7-dimethyl-: Contains an additional methyl group, which may enhance its hydrophobicity and alter its chemical properties.
The uniqueness of 2H-1,4-Benzoxazin-3(4H)-one, 4-methyl-7-nitro- lies in the presence of both the methyl and nitro groups, which confer specific chemical and biological properties that are not observed in other similar compounds.
Properties
IUPAC Name |
4-methyl-7-nitro-1,4-benzoxazin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O4/c1-10-7-3-2-6(11(13)14)4-8(7)15-5-9(10)12/h2-4H,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHRAYSDUNQXKV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619280 | |
Record name | 4-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141068-80-6 | |
Record name | 4-Methyl-7-nitro-2H-1,4-benzoxazin-3(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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